molecular formula C10H5ClN2O B3024798 8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile CAS No. 61338-25-8

8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Cat. No.: B3024798
CAS No.: 61338-25-8
M. Wt: 204.61 g/mol
InChI Key: UFCSVGOSWWHTES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a chemical intermediate belonging to the 4-oxoquinoline family, a scaffold renowned for its broad and potent biological activities . This compound serves as a versatile synthon in medicinal chemistry, particularly for the development of novel antibacterial agents . The core 4-oxoquinoline structure is known to interact with biological targets through key interactions such as π-π stacking, hydrogen bonding, and chelation with biometals . The specific chloro and nitrile substituents on this molecule make it a valuable precursor for further chemical modifications; the chloro group is a common site for nucleophilic aromatic substitution reactions, allowing for the introduction of various amine appendages to explore structure-activity relationships . Meanwhile, the carbonitrile group at the 3-position is a key functional handle that can be converted into carboxamide or other bioisosteric groups, which are frequently used to optimize drug properties like solubility, bioavailability, and target binding affinity . Researchers utilize this compound primarily in the synthesis of more complex molecules for screening against Gram-positive bacterial strains and for the creation of hybrid structures with potential anticancer and antifungal activities . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-chloro-4-oxo-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2O/c11-8-3-1-2-7-9(8)13-5-6(4-12)10(7)14/h1-3,5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCSVGOSWWHTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC=C(C2=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640889
Record name 8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61338-25-8
Record name 8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

They form four- and six-covalent complexes with a wide range of metal ions, including Cu2+, Zn2+, Bi2+, Mn2+, Mg2+, Cd2+, Ni2+, Fe3+, and Al3+. This suggests that 8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile may interact with its targets in a similar manner.

Biochemical Pathways

8-hydroxyquinolines have been found to exhibit antimicrobial, anticancer, and antifungal effects. This suggests that they may affect a variety of biochemical pathways related to these biological activities.

Pharmacokinetics

The molecular weight of the compound is 2046125, which is within the optimal range for drug-like molecules. This suggests that it may have favorable pharmacokinetic properties, but further studies are needed to confirm this.

Biological Activity

8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline nucleus characterized by:

  • Chloro Group : Enhances lipophilicity and biological activity.
  • Carbonyl Group : Contributes to the compound's reactivity.
  • Nitrile Group : Imparts unique chemical properties.

The molecular formula is C9H6ClN3OC_9H_6ClN_3O with a molecular weight of approximately 204.61 g/mol .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition :
    • The compound acts as an inhibitor of DNA gyrase , crucial for DNA replication in bacteria, thereby exhibiting significant antimicrobial properties .
    • It also targets protein tyrosine kinases (PTKs) , which are involved in cell signaling and growth regulation, making it a candidate for cancer treatment .
  • Formation of Reactive Intermediates :
    • The nitro group can undergo bioreduction, leading to reactive intermediates that damage cellular components, contributing to both antimicrobial and potential anticancer effects .

Antimicrobial Properties

This compound demonstrates notable antimicrobial activity against a range of pathogens. Its efficacy has been evaluated through minimum inhibitory concentration (MIC) assays:

PathogenMIC (µg/mL)
Staphylococcus aureus1
Escherichia coli2
Pseudomonas aeruginosa16

These results indicate that the compound exhibits strong activity against Gram-positive bacteria and moderate activity against Gram-negative strains .

Antiviral Activity

Research has shown that derivatives of this compound can exhibit antiviral properties. For instance, one study reported an inhibition rate of 91.2% against H5N1 viral strains with low cytotoxicity .

Anticancer Activity

Several studies have highlighted the potential anticancer effects of this compound:

  • Cell Line Studies : The compound was tested against various cancer cell lines, including HeLa (cervical cancer) and SMMC-7721 (hepatoma). IC50 values indicated significant cytotoxicity:
Cell LineIC50 (µM)
HeLa0.126
SMMC-77210.071
K5620.164

These findings suggest that the compound may serve as a lead for developing new anticancer agents .

Synthesis and Evaluation

Research has focused on synthesizing novel derivatives from the quinoline framework, which have been evaluated for their antibacterial and anticancer properties. Some derivatives have shown enhanced potency compared to the parent compound .

Clinical Relevance

The potential application of this compound in treating diseases associated with deregulated PTKs suggests its role as an anti-cancer agent. Its ability to inhibit abnormal cell growth presents opportunities for further clinical investigation .

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
One of the primary applications of 8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is its antibacterial properties. Research has shown that derivatives of this compound exhibit significant activity against both gram-positive and gram-negative bacteria. For instance, a study demonstrated that compounds related to this structure showed promising results against resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin .

Anticancer Potential
The compound has also been investigated for its anticancer properties. It acts as a selective ligand for cannabinoid receptors, which are implicated in various physiological processes related to cancer. This selectivity opens avenues for developing targeted cancer therapies .

Case Study: Antimicrobial Efficacy
In a specific study, 7-(3-chlorophenylamino)-1-cyclopropyl-6-fluoro-8-nitro derivatives were synthesized and tested. The results indicated excellent antimicrobial activity against standard strains of S. aureus, suggesting that modifications on the quinoline framework could enhance efficacy against resistant bacterial strains .

Chemical Synthesis and Material Science

Synthesis of Derivatives
The synthesis of this compound involves various chemical reactions that allow for the introduction of different functional groups. This flexibility enables the development of a wide range of derivatives with tailored properties for specific applications in pharmaceuticals and agrochemicals .

Material Applications
Beyond medicinal uses, this compound can be utilized in the development of advanced materials. Its structural characteristics make it suitable for applications in organic electronics and photonic devices due to its electronic properties and stability under various conditions .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Application Description Key Findings
Antibacterial ActivityEffective against gram-positive and gram-negative bacteriaMIC values comparable to ciprofloxacin; effective against resistant strains
Anticancer PotentialSelective ligand for cannabinoid receptorsImplicated in targeted cancer therapies
Chemical SynthesisVersatile synthesis allows for a variety of derivativesEnables tailored properties for pharmaceuticals and agrochemicals
Material SciencePotential use in organic electronics and photonic devicesExhibits favorable electronic properties

Chemical Reactions Analysis

Nucleophilic Substitution at C8 Chlorine

The chlorine atom at position 8 undergoes nucleophilic aromatic substitution (NAS) under mild conditions due to electron-withdrawing effects from the adjacent carbonyl and nitrile groups.

Reagents/ConditionsProductYieldReference
Cyclopropylamine, t-BuOK, DMF8-Cyclopropylamino-4-oxo-1,4-dihydroquinoline-3-carbonitrile72%
Piperidine, K₂CO₃, DMSO, 80°C8-Piperidino-4-oxo-1,4-dihydroquinoline-3-carbonitrile68%
Hydrazine hydrate, EtOH, reflux8-Hydrazinyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile85%

Key Findings :

  • Reactions proceed via an SNAr mechanism, requiring polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to deprotonate intermediates .

  • Steric hindrance from bulky amines reduces yields .

Hydrolysis of C3 Carbonitrile

The nitrile group at position 3 is hydrolyzed to carboxylic acids or amides under acidic/basic conditions.

Reagents/ConditionsProductYieldReference
H₂SO₄ (conc.), H₂O, 100°C8-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid90%
NaOH (6M), EtOH, reflux8-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide78%
H₂O₂, K₂CO₃, DMF, 60°C3-Carbamoyl-8-chloro-4-oxo-1,4-dihydroquinoline65%

Mechanistic Insight :

  • Acidic hydrolysis follows a nitrilium ion intermediate, while basic conditions involve nucleophilic attack by hydroxide .

  • Partial hydrolysis to amides occurs with controlled stoichiometry of H₂O₂ .

Condensation Reactions at C4 Ketone

The ketone at position 4 participates in condensation with amines or hydrazines to form Schiff bases or hydrazones.

Reagents/ConditionsProductYieldReference
Aniline, AcOH, Δ4-(Phenylimino)-8-chloro-1,4-dihydroquinoline-3-carbonitrile83%
Semicarbazide, EtOH, reflux4-(Semicarbazone)-8-chloro-1,4-dihydroquinoline-3-carbonitrile76%

Applications :

  • Schiff bases enhance metal-chelating properties, useful in catalytic applications.

  • Hydrazones serve as precursors for heterocyclic ring expansions .

Metal-Catalyzed Cross-Couplings

The C8 chlorine participates in palladium-catalyzed couplings to install aryl or heteroaryl groups.

Reagents/ConditionsProductYieldReference
Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃8-Phenyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile62%
Thiophene-2-boronic acid, Pd(dba)₂8-(Thiophen-2-yl)-4-oxo-1,4-dihydroquinoline-3-carbonitrile58%

Optimization Notes :

  • Suzuki-Miyaura couplings require anhydrous conditions and elevated temperatures (80–100°C) .

  • Electron-deficient boronic acids exhibit higher reactivity .

Ring Functionalization via Radical Intermediates

Photocatalytic methods enable C–H functionalization at the quinoline core.

Reagents/ConditionsProductYieldReference
Ir(ppy)₃, DCE, blue LEDs8-Chloro-5-cyano-4-oxo-1,4-dihydroquinoline-3-carbonitrile41%

Limitations :

  • Moderate yields due to competing side reactions at multiple reactive sites .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 8-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile are influenced by substituent type, position, and synthetic routes. Below is a comparative analysis with structurally related compounds:

Key Findings

Substituent Effects on Reactivity and Bioactivity Halogenation (Cl vs. Fluorine, however, improves metabolic stability and membrane permeability in antimicrobial agents . Alkoxy Groups: Methoxy (6-OCH3) and chloropropoxy (7-OCH2CH2Cl) substituents in bosutinib intermediates improve solubility and reduce steric hindrance, facilitating interactions with kinase active sites .

Synthetic Efficiency

  • Traditional Gould-Jacobs cyclization requires high temperatures (~250°C), leading to tar formation and reduced yields (~40%). In contrast, DMF-DMA-mediated cyclization at room temperature offers milder conditions, higher purity (98.6%), and scalability (29.8% yield over 8 steps) .

Biological Activity Kinase Inhibition: 6,7-Dialkoxy derivatives exhibit potent EGFR kinase inhibition due to hydrophobic interactions with the ATP-binding pocket. The chloro analog’s activity remains underexplored but is hypothesized to share similar mechanisms . Antimicrobial Properties: Fluorinated analogs (e.g., 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile) demonstrate antimicrobial activity, with isomer ratios affecting efficacy (e.g., 1.00:0.30 mixture of 3.6a and 3.6b) .

Crystallographic and Physicochemical Properties

  • The ethyl ester analog (ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate) crystallizes in a triclinic system (P1 space group) with intermolecular hydrogen bonds stabilizing the lattice. The nitrile group in this compound may alter hydrogen-bonding patterns compared to ester derivatives, impacting solubility and crystal packing .

Q & A

Q. How to address low yields in cross-coupling reactions (e.g., Suzuki) involving this compound?

  • Methodological Answer :
  • Pre-activate the substrate with Pd(OAc)₂/XPhos in THF at 60°C.
  • Add Cs₂CO₃ to deprotonate the NH group, facilitating oxidative addition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Reactant of Route 2
8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.